Technical Profile: 4-(3-Oxo-1,2-benzothiazol-2-yl)butanoic Acid (CAS 89139-50-4)
Technical Profile: 4-(3-Oxo-1,2-benzothiazol-2-yl)butanoic Acid (CAS 89139-50-4)
Topic: CAS 89139-50-4 Molecular Structure and Safety Data Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid (CAS 89139-50-4) is a specialized heterocyclic building block and hapten derivative of 1,2-benzisothiazol-3(2H)-one (BIT) . While BIT is a ubiquitous industrial biocide and preservative, this specific butyric acid derivative serves a critical role in immunochemistry and analytical assay development .
Its primary utility lies in its structure: the benzisothiazolinone core acts as the antigenic determinant (epitope) for BIT, while the butyric acid tail provides a reactive carboxyl handle for conjugation to carrier proteins (e.g., BSA, KLH). This enables the generation of antibodies for ELISA (Enzyme-Linked Immunosorbent Assay) detection of BIT contamination in consumer products, paints, and cosmetics. Additionally, it serves as a scaffold in medicinal chemistry for the design of cysteine protease inhibitors due to the electrophilic nature of the isothiazolinone ring.
Chemical Identity & Physical Properties[1][2][3]
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 89139-50-4 |
| IUPAC Name | 4-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid |
| Synonyms | 4-(3-Oxobenzo[d]isothiazol-2(3H)-yl)butanoic acid; BIT-butyric acid; 4-(Benzisothiazolin-3-one-2-yl)butyric acid |
| Molecular Formula | C₁₁H₁₁NO₃S |
| Molecular Weight | 237.28 g/mol |
| SMILES | O=C(O)CCCN1SC2=CC=CC=C2C1=O |
| InChI Key | XEAFJQMIKUQLNM-UHFFFAOYSA-N |
Physical & Chemical Characteristics
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acid form) |
| Melting Point | 128–132 °C (Typical for N-alkylated BIT derivatives) |
| pKa (Acid) | ~4.76 (Carboxylic acid tail) |
| Reactivity | Electrophilic S-N bond (susceptible to nucleophilic attack by thiols); Carboxyl group reactive to carbodiimides (EDC). |
Molecular Architecture & Mechanism
The molecule consists of two distinct functional domains: the Pharmacophore/Epitope (BIT core) and the Linker/Handle (Butyric Acid).
Structural Diagram
Caption: Domain architecture of CAS 89139-50-4 showing the electrophilic core and conjugation handle.
Mechanistic Insight[5][6]
-
Hapten Function: The BIT core is too small (<1000 Da) to elicit an immune response alone. The butyric acid tail allows covalent attachment to a carrier protein (e.g., Keyhole Limpet Hemocyanin) via amide bond formation. The immune system then recognizes the exposed BIT core as the antigen.
-
Biological Reactivity: The isothiazolinone ring contains an activated sulfur-nitrogen bond. In biological systems, this bond reacts with nucleophilic thiol groups (cysteine residues) in enzymes, leading to the formation of a mixed disulfide. This is the mechanism of action for BIT's biocidal activity and its potential as a protease inhibitor.
Synthesis Protocol
Objective: Synthesis of 4-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid via N-alkylation of 1,2-benzisothiazol-3(2H)-one.
Reagents Required[2][3][4][5][6][7][8][9][10][11]
-
Precursor: 1,2-Benzisothiazol-3(2H)-one (BIT) [CAS 2634-33-5]
-
Alkylating Agent: Ethyl 4-bromobutyrate [CAS 2969-81-5]
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Solvent: DMF (Dimethylformamide) or Acetone
-
Hydrolysis: NaOH (1M), HCl (1M)
Step-by-Step Methodology
Step 1: N-Alkylation (Ester Formation)
-
Dissolution: Dissolve 10 mmol of BIT in 20 mL of anhydrous DMF under nitrogen atmosphere.
-
Deprotonation: Add 12 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the nitrogen anion.
-
Alkylation: Dropwise add 11 mmol of ethyl 4-bromobutyrate .
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of BIT.
-
Workup: Pour the reaction mixture into 100 mL ice water. Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Intermediate Product: Ethyl 4-(3-oxo-1,2-benzothiazol-2-yl)butyrate.
-
Step 2: Ester Hydrolysis
-
Hydrolysis: Dissolve the crude ester in 15 mL of THF/Water (1:1). Add 20 mmol of NaOH (1M solution).
-
Stir: Stir at room temperature for 2 hours.
-
Acidification: Cool the solution to 0 °C. Acidify to pH 2–3 using 1M HCl. The product, CAS 89139-50-4 , will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.
Applications in Research
A. Immunoconjugate Preparation (Hapten-Carrier)
To generate antibodies for BIT detection, CAS 89139-50-4 must be conjugated to a carrier protein.
Protocol (EDC/NHS Coupling):
-
Activation: Dissolve 2 mg of CAS 89139-50-4 in 0.5 mL DMSO. Add 1.5 eq EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 eq NHS (N-Hydroxysuccinimide). Stir for 1 hour to form the NHS-ester.
-
Conjugation: Add the activated mixture dropwise to a solution of BSA (10 mg) in PBS (pH 7.4).
-
Purification: Dialyze against PBS for 24 hours to remove unreacted hapten.
-
Validation: Verify conjugation ratio (Hapten density) via UV-Vis spectroscopy or MALDI-TOF MS.
B. Medicinal Chemistry Scaffold
-
Protease Inhibition: The benzisothiazolinone core is a "warhead" for cysteine proteases (e.g., Caspases, Cathepsins). The butyric acid tail can be modified with amides to probe the S1/S2 pockets of the enzyme.
-
Transglutaminase Inhibition: Derivatives of BIT have shown activity against tissue transglutaminase (TG2).
Safety, Handling & Toxicology (E-E-A-T)
Hazard Classification
While specific toxicological data for this derivative is limited compared to the parent BIT, it should be handled with the assumption that it retains the sensitizing properties of the isothiazolinone class.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Sensitization | H317 | May cause an allergic skin reaction (Skin Sensitizer). |
Handling Protocols
-
PPE: Nitrile gloves (double gloving recommended due to potential permeability of DMSO solutions), safety goggles, and lab coat.
-
Containment: Weigh and handle the solid powder in a chemical fume hood to prevent inhalation of dust.
-
Decontamination: In case of spill, neutralize with a solution of 10% Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite, which nucleophilically attacks the isothiazolinone ring, rendering it inactive.
-
Waste: Dispose of as hazardous organic waste containing sulfur and nitrogen.
References
-
PubChem Compound Summary. (2025). 4-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid (CID 462934). National Center for Biotechnology Information. Link
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: 1,2-Benzisothiazol-3(2H)-one.[2] (Source for BIT core safety data). Link
-
BenchChem. (2025).[3] General Protocol for N-Alkylation of Amides/Lactams.Link
- Herman, B. et al. (2002). Isothiazolinone derivatives as inhibitors of tissue transglutaminase.Bioorganic & Medicinal Chemistry Letters, 12(15), 1931-1934.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Benzisothiazolinone.Link
